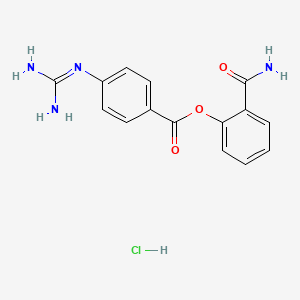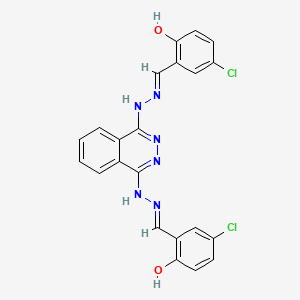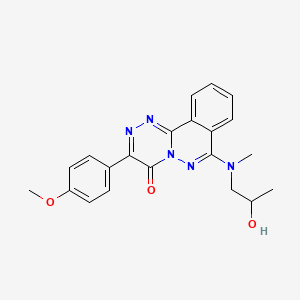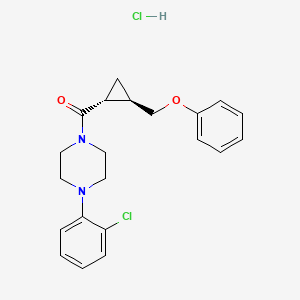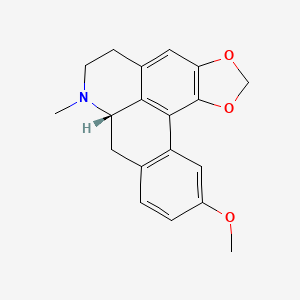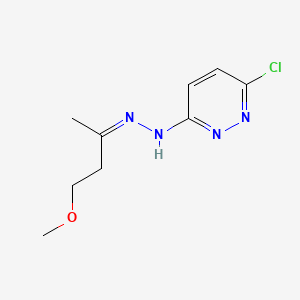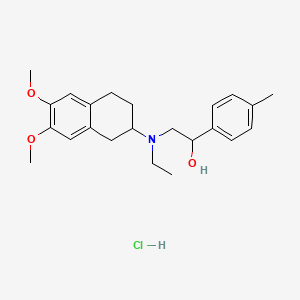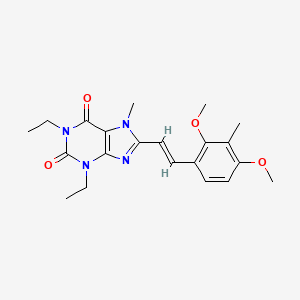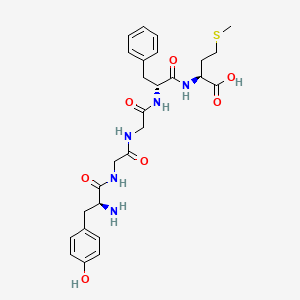
5-Met-enkephalin, 4-d-phe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Met-enkephalin, 4-d-phe: is a synthetic analog of the naturally occurring opioid peptide, methionine enkephalin. Methionine enkephalin is one of the two forms of enkephalin, the other being leucine enkephalin. Enkephalins are endogenous opioid peptides that play a crucial role in modulating pain and other physiological processes by binding to opioid receptors in the central and peripheral nervous systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Met-enkephalin, 4-d-phe involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Met-enkephalin, 4-d-phe can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Various peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Met-enkephalin, 4-d-phe is used as a tool compound to study the structure-activity relationships of opioid peptides. It helps in understanding the binding affinity and selectivity of opioid receptors .
Biology: In biological research, this compound is used to investigate the role of enkephalins in pain modulation, stress response, and immune function. It is also used to study the distribution and function of opioid receptors in different tissues .
Medicine: this compound has potential therapeutic applications in pain management and neuroprotection. It is being explored as a candidate for developing new analgesics with fewer side effects compared to traditional opioids .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new opioid receptor agonists and antagonists. It serves as a reference standard in quality control and analytical testing .
Wirkmechanismus
5-Met-enkephalin, 4-d-phe exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor. Upon binding, it activates G-protein coupled receptor (GPCR) signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels. This results in the modulation of ion channels, leading to hyperpolarization of neurons and reduced neurotransmitter release .
Molecular Targets and Pathways:
Delta-opioid receptor: High affinity and selectivity.
GPCR signaling: Inhibition of adenylate cyclase, reduction in cAMP levels.
Ion channels: Modulation of calcium and potassium channels.
Vergleich Mit ähnlichen Verbindungen
Leucine enkephalin: Another form of enkephalin with leucine at the C-terminus instead of methionine.
[D-Ala2, D-Leu5]-enkephalin: A synthetic analog with enhanced stability and selectivity for delta-opioid receptors.
Uniqueness: 5-Met-enkephalin, 4-d-phe is unique due to the presence of the D-phenylalanine residue, which enhances its stability and resistance to enzymatic degradation. This modification also improves its selectivity and potency at the delta-opioid receptor compared to other enkephalins .
Eigenschaften
CAS-Nummer |
61600-34-8 |
|---|---|
Molekularformel |
C27H35N5O7S |
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22+/m0/s1 |
InChI-Schlüssel |
YFGBQHOOROIVKG-FDFHNCONSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


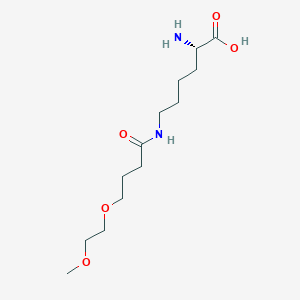



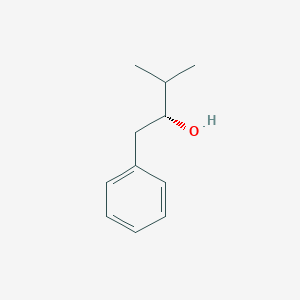
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
